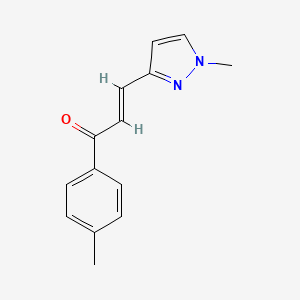![molecular formula C22H28N2O3 B5403340 4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MPMPB and is used in various research applications due to its unique properties.
Wirkmechanismus
The exact mechanism of action of MPMPB is not fully understood. However, it is believed to act as an antagonist at dopamine D2 receptors and as an agonist at sigma receptors. MPMPB has also been shown to have an affinity for serotonin receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MPMPB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may contribute to its therapeutic effects in neurological disorders. MPMPB has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPMPB in lab experiments is its high affinity for dopamine D2 receptors. This makes it an ideal ligand for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MPMPB is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MPMPB in scientific research. One area of interest is the study of its effects on other neurotransmitter systems such as the glutamate and GABA systems. MPMPB has also been shown to have potential therapeutic effects in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanism of action of MPMPB and its potential therapeutic applications.
Conclusion:
In conclusion, MPMPB is a unique chemical compound that has gained significant attention in the field of scientific research. Its high affinity for dopamine D2 receptors and its potential therapeutic applications make it an ideal ligand for studying various neurological disorders. While there are limitations to its use in lab experiments, the future directions for the use of MPMPB in scientific research are promising.
Synthesemethoden
The synthesis of MPMPB involves the reaction of 3-methylphenoxyacetyl chloride with 3-(4-morpholinyl)propylamine in the presence of triethylamine. The resulting product is then reacted with benzoyl chloride to obtain MPMPB. This synthesis method has been described in detail in various research papers and is considered to be a reliable method for the production of MPMPB.
Wissenschaftliche Forschungsanwendungen
MPMPB has been extensively used in scientific research for its unique properties. It is commonly used as a ligand for various receptors such as dopamine receptors, sigma receptors, and serotonin receptors. MPMPB has been shown to have high affinity for dopamine D2 receptors and is used in the study of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
4-[(3-methylphenoxy)methyl]-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-18-4-2-5-21(16-18)27-17-19-6-8-20(9-7-19)22(25)23-10-3-11-24-12-14-26-15-13-24/h2,4-9,16H,3,10-15,17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORWJHUJDWFRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylphenoxy)methyl]-N~1~-(3-morpholinopropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-5-(3-methylbenzoyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5403261.png)

![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)
![3-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5403292.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)

![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![6-methyl-2-[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]nicotinonitrile dihydrochloride](/img/structure/B5403357.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)